molecular formula C19H21NO3 B268430 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B268430
M. Wt: 311.4 g/mol
InChI Key: QOBYWDNKXQGKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule involved in the growth and survival of cancer cells. By blocking BTK, 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is able to disrupt the signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide for lab experiments is its high potency and specificity for BTK. This makes it a useful tool for studying the role of BTK in cancer cell signaling and for developing new cancer therapies. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several potential future directions for research on 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. These include:
- Further preclinical studies to investigate the efficacy and safety of this compound in different types of cancer
- Clinical trials to evaluate the effectiveness of 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide as a cancer treatment in humans
- Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
- Investigation of the potential use of 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy
- Exploration of the role of BTK in other diseases and conditions, such as autoimmune disorders or inflammatory diseases.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the coupling of 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid with 2-methylbenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography.

Scientific Research Applications

2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound is able to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.

properties

Product Name

2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-methyl-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO3/c1-14-6-2-3-10-18(14)19(21)20-15-7-4-8-16(12-15)23-13-17-9-5-11-22-17/h2-4,6-8,10,12,17H,5,9,11,13H2,1H3,(H,20,21)

InChI Key

QOBYWDNKXQGKOJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.